molecular formula C11H10N2O3S B6385919 5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol CAS No. 1261987-16-9

5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol

Cat. No.: B6385919
CAS No.: 1261987-16-9
M. Wt: 250.28 g/mol
InChI Key: YOSMADGACXUWSC-UHFFFAOYSA-N
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Description

5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with a hydroxyl group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with a methylsulfonyl group can be synthesized through the sulfonation of a suitable aromatic precursor.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as benzylidene acetones and ammonium thiocyanates.

    Coupling Reaction: The phenyl ring and pyrimidine ring are then coupled together under specific reaction conditions to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The hydroxyl group on the pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl group but has an indole ring instead of a pyrimidine ring.

    Tetrasubstituted Pyrimidine Derivatives: Contain similar pyrimidine structures with various substitutions.

Uniqueness

5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol is unique due to its specific combination of a methylsulfonylphenyl group and a hydroxyl-substituted pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

5-(3-methylsulfonylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-17(15,16)10-4-2-3-8(5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSMADGACXUWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686862
Record name 5-[3-(Methanesulfonyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-16-9
Record name 5-[3-(Methanesulfonyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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